Cas no 1449660-39-2 (Ethyl 2-aminohex-4-enoate)

Ethyl 2-aminohex-4-enoate 化学的及び物理的性質
名前と識別子
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- AKOS013465391
- ethyl2-aminohex-4-enoate
- EN300-136508
- EN300-7440003
- ethyl 2-aminohex-4-enoate
- ethyl (E)-2-aminohex-4-enoate
- 1449660-39-2
- 1344886-19-6
- CS-0279196
- ethyl (4E)-2-aminohex-4-enoate
- Ethyl 2-aminohex-4-enoate
-
- インチ: 1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+
- InChIKey: UBRFBUQRIYRJOL-HWKANZROSA-N
- SMILES: O(CC)C(C(C/C=C/C)N)=O
計算された属性
- 精确分子量: 157.110278721g/mol
- 同位素质量: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 52.3Ų
Ethyl 2-aminohex-4-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7440003-0.1g |
ethyl (4E)-2-aminohex-4-enoate |
1449660-39-2 | 95% | 0.1g |
$804.0 | 2024-05-23 | |
Enamine | EN300-7440003-0.05g |
ethyl (4E)-2-aminohex-4-enoate |
1449660-39-2 | 95% | 0.05g |
$768.0 | 2024-05-23 | |
Enamine | EN300-7440003-10.0g |
ethyl (4E)-2-aminohex-4-enoate |
1449660-39-2 | 95% | 10.0g |
$3929.0 | 2024-05-23 | |
Enamine | EN300-7440003-0.25g |
ethyl (4E)-2-aminohex-4-enoate |
1449660-39-2 | 95% | 0.25g |
$840.0 | 2024-05-23 | |
Enamine | EN300-7440003-0.5g |
ethyl (4E)-2-aminohex-4-enoate |
1449660-39-2 | 95% | 0.5g |
$877.0 | 2024-05-23 | |
Enamine | EN300-7440003-2.5g |
ethyl (4E)-2-aminohex-4-enoate |
1449660-39-2 | 95% | 2.5g |
$1791.0 | 2024-05-23 | |
Enamine | EN300-7440003-1.0g |
ethyl (4E)-2-aminohex-4-enoate |
1449660-39-2 | 95% | 1.0g |
$914.0 | 2024-05-23 | |
Enamine | EN300-7440003-5.0g |
ethyl (4E)-2-aminohex-4-enoate |
1449660-39-2 | 95% | 5.0g |
$2650.0 | 2024-05-23 |
Ethyl 2-aminohex-4-enoate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
Ethyl 2-aminohex-4-enoateに関する追加情報
Ethyl 2-Aminohex-4-enoate: A Comprehensive Overview
Ethyl 2-Aminohex-4-enoate, with the CAS number 1449660-39-2, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound, also known as ethyl (E)-2-amino-hex-4-oate, is characterized by its unique structure, which includes an ethyl ester group and an aminoalkenoic acid moiety. The presence of both an amino group and a double bond in its structure makes it a versatile molecule with potential applications in various areas, including drug discovery, material science, and biochemical research.
The synthesis of Ethyl 2-Aminohex-4-enoate involves several steps, including the preparation of the aminoalkenoic acid precursor and subsequent esterification with ethanol. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on green chemistry approaches, such as using biocatalysts or solvent-free conditions, to enhance the sustainability of its production.
One of the most intriguing aspects of Ethyl 2-Aminohex-4-enoate is its potential role in biological systems. The compound has been studied for its ability to interact with proteins and enzymes, suggesting it may have therapeutic applications. For instance, recent research has highlighted its potential as a modulator of certain signaling pathways involved in cellular growth and differentiation.
In addition to its biological significance, Ethyl 2-Aminohex-4-enoate has also been investigated for its material properties. The presence of the double bond in its structure allows for potential applications in polymer chemistry, where it could serve as a building block for functional materials with tailored properties. Researchers have explored its use in creating stimuli-responsive polymers, which can change their properties in response to external stimuli such as temperature or pH changes.
The structural versatility of Ethyl 2-Aminohex-4-enoate also makes it a valuable tool in organic synthesis. Its amino group can act as a nucleophile in various reactions, enabling the construction of complex molecules with precision. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of its applications, allowing for the production of enantiomerically enriched derivatives.
From a computational perspective, Ethyl 2-Aminohex-4-enolate has been studied using advanced molecular modeling techniques to understand its electronic structure and reactivity. These studies have provided insights into its potential interactions with other molecules, paving the way for new discoveries in drug design and materials science.
In conclusion, Ethyl 2-Aminohex-4-enolate (CAS No.: 1449660-39-2) is a multifaceted compound with promising applications across various scientific disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.
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